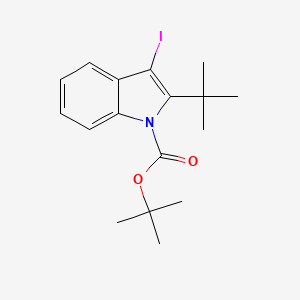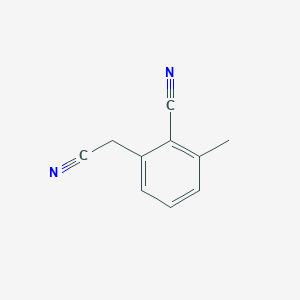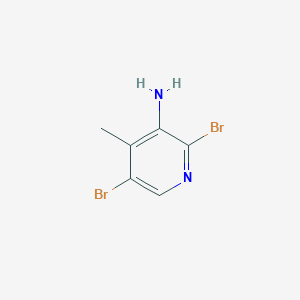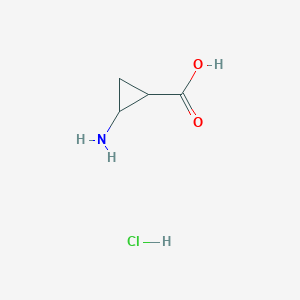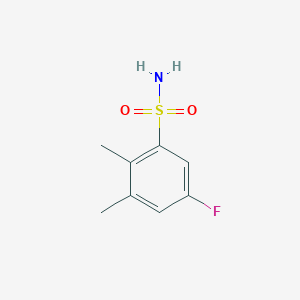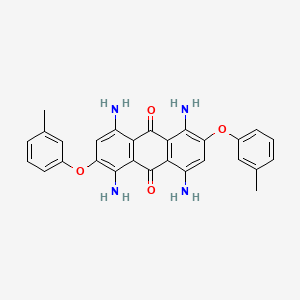
1,4,5,8-Tetraamino-2,6-bis(3-methylphenoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetraamino-2,6-bis(m-tolyloxy)anthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene backbone substituted with amino groups and m-tolyloxy groups, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,6-bis(m-tolyloxy)anthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as vanadium pentoxide (V2O5), and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 1,4,5,8-Tetraamino-2,6-bis(m-tolyloxy)anthracene-9,10-dione .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(m-tolyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under controlled temperatures and may require the use of solvents like dichloromethane (CH2Cl2) or ethanol (C2H5OH) .
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
1,4,5,8-Tetraamino-2,6-bis(m-tolyloxy)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(m-tolyloxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the anthracene core can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2,6-bis(3-ethoxyphenoxy)anthracene-9,10-dione
Uniqueness
1,4,5,8-Tetraamino-2,6-bis(m-tolyloxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable for applications requiring precise molecular interactions and stability .
Propriétés
Numéro CAS |
83424-42-4 |
|---|---|
Formule moléculaire |
C28H24N4O4 |
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
1,4,5,8-tetraamino-2,6-bis(3-methylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C28H24N4O4/c1-13-5-3-7-15(9-13)35-19-11-17(29)21-23(25(19)31)27(33)22-18(30)12-20(26(32)24(22)28(21)34)36-16-8-4-6-14(2)10-16/h3-12H,29-32H2,1-2H3 |
Clé InChI |
PDNAIMDNCPXJGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13136195.png)

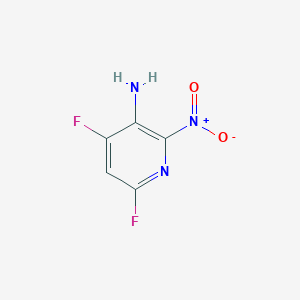
![[3,4'-Bipyridin]-5-amine, N-(2-pyrrolidinylmethyl)-](/img/structure/B13136218.png)
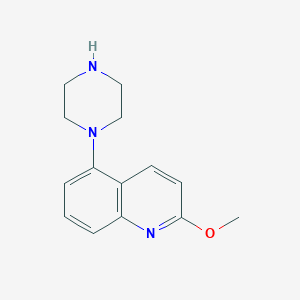
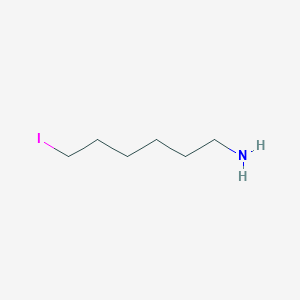
![10,10-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B13136245.png)

![8-[Acetyl(9H-fluoren-2-yl)amino]-2'-deoxyadenosine](/img/structure/B13136255.png)
